molecular formula C23H23N5O3 B3205271 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide CAS No. 1040642-54-3

4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide

Cat. No.: B3205271
CAS No.: 1040642-54-3
M. Wt: 417.5 g/mol
InChI Key: VGYZWVJRZFNLJG-UHFFFAOYSA-N
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Description

4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine carboxamide group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the pyridazine ring through cyclization reactions. The final step involves the coupling of the pyridazine derivative with N-benzylpiperazine-1-carboxamide under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets within the cell. This compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • Benzodioxole derivatives as COX inhibitors
  • Benzo[d][1,3]dioxole gathered pyrazole derivatives

Uniqueness

4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities. Compared to similar compounds, it may offer enhanced potency or selectivity for certain targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]-N-benzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-23(24-15-17-4-2-1-3-5-17)28-12-10-27(11-13-28)22-9-7-19(25-26-22)18-6-8-20-21(14-18)31-16-30-20/h1-9,14H,10-13,15-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYZWVJRZFNLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide
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4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide
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4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide
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4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide
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4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide
Reactant of Route 6
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4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide

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